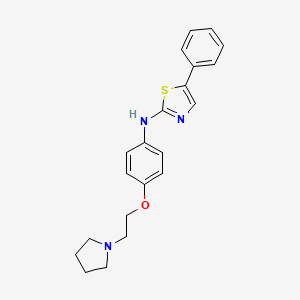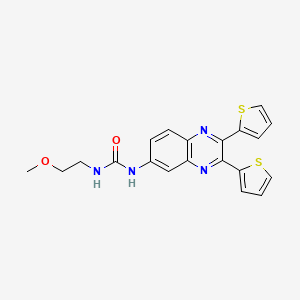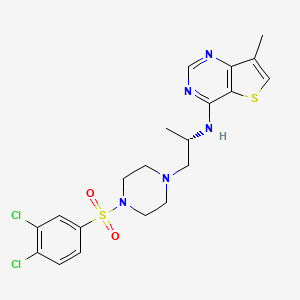
Mefruside
Overview
Description
Mefruside is a diuretic compound primarily used for the treatment of edema and hypertension. It was developed by Bayer A.G. and is marketed under the tradename Baycaron . This compound belongs to the class of sulfonamide diuretics and has a structural resemblance to frusemide and thiazides .
Mechanism of Action
Target of Action
Mefruside primarily targets the NCC (Sodium-Chloride Cotransporter) . The NCC plays a crucial role in maintaining the balance of sodium and chloride ions in the body, which is essential for various physiological processes, including fluid balance and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of the NCC . By inhibiting the NCC, this compound disrupts the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .
Biochemical Pathways
It is known that the inhibition of the ncc leads to a disruption in the reabsorption of sodium and chloride ions in the kidneys . This disruption can affect various downstream effects, including fluid balance and blood pressure regulation .
Pharmacokinetics
This compound is rapidly absorbed into the plasma with a mean half-life of 0.5 hours . It exhibits a 4-fold interindividual difference in elimination half-life, ranging from 2.9 to 12.5 hours . The total volume of distribution ranges from 314 to 518 liters . This compound is also found to distribute instantaneously between plasma and red cells, with the concentration in red cells being about 30 times higher than in plasma . A mean total of 0.49% of the dose is excreted as the unchanged compound in urine over infinite time .
Result of Action
The primary result of this compound’s action is its diuretic effect, which leads to increased excretion of sodium and chloride ions in the urine . This can result in a decrease in blood volume, which can help to lower blood pressure . Additionally, this compound has been found to have a significant antihypertensive effect of its own .
Biochemical Analysis
Biochemical Properties
Mefruside interacts with various enzymes and proteins in the body. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
This compound has a significant antihypertensive effect of its own, has an enhanced Na/K excretion ratio, and has a sustained action with slow onset . It is also known to have effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that this compound may increase the excretion rate of certain substances which could result in a lower serum level and potentially a reduction in efficacy .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed into plasma, with a mean half-life of 0.5 h . A 4-fold interindividual difference in elimination half-life was observed, ranging from 2.9–12.5 h . The urinary excretion rate of this compound also paralleled the plasma concentration curve .
Metabolic Pathways
This compound is involved in certain metabolic pathways. In four of the subjects, the concentrations of two active metabolites of this compound, 5-oxothis compound (this compound-lactone) and its hydroxy carboxylic acid analogue, were also measured .
Transport and Distribution
This compound is distributed instantaneously between plasma and red cells . The concentration in red cells is about 30 times higher than in plasma, and the terminal decay is parallel to that in plasma .
Preparation Methods
The synthesis of mefruside involves several steps, starting with the preparation of the key intermediate, 4-chloro-N-methyl-N-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Mefruside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mefruside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the effects of sulfonamide diuretics. In biology, it is used to investigate the mechanisms of diuretic action and its effects on renal function. In medicine, this compound is used to treat conditions like edema and hypertension . Additionally, it has applications in the pharmaceutical industry for the development of new diuretic drugs .
Comparison with Similar Compounds
Mefruside is similar to other sulfonamide diuretics like frusemide and hydrochlorothiazide. it has a unique structural feature with the presence of a tetrahydrofuran ring, which distinguishes it from other compounds. This structural difference contributes to its distinct pharmacological properties, such as a longer duration of action and a higher Na/K excretion ratio . Similar compounds include frusemide, hydrochlorothiazide, and other thiazide-like diuretics .
Properties
IUPAC Name |
4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNOERSLNYGGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048844 | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-27-9 | |
| Record name | Mefruside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefruside [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefruside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mefruside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFRUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mefruside?
A1: this compound is a diuretic that exerts its primary effect by inhibiting sodium reabsorption in the functional cortical diluting segment of the ascending limb of the loop of Henle and the distal nephron. [] This leads to increased excretion of sodium and chloride in the urine. [, , , ]
Q2: How does this compound's mechanism of action differ from that of furosemide?
A2: While both this compound and furosemide are diuretics, they differ in their effects on renal hemodynamics. This compound has been shown to increase renal vascular resistance and decrease renal blood flow, while furosemide decreases renal vascular resistance and increases renal blood flow. []
Q3: What is the impact of this compound on blood pressure and how is it related to sodium sensitivity?
A3: this compound lowers blood pressure, particularly in individuals with high sodium sensitivity. [, ] It achieves this primarily by increasing sodium excretion, thereby making blood pressure less sensitive to sodium intake. [] This effect is more pronounced in patients whose blood pressure is initially sensitive to sodium. []
Q4: How does this compound compare to spironolactone in terms of its effect on blood pressure, blood volume, and plasma renin activity?
A5: In a study comparing the two diuretics, spironolactone was found to induce greater reductions in blood pressure and blood volume, and a more pronounced increase in plasma renin activity compared to this compound. [] This difference may be attributed to the distinct mechanisms of action and potencies of the two drugs. []
Q5: Can this compound affect intracellular electrolyte concentrations?
A6: Yes, studies have shown that long-term treatment with this compound in hypertensive patients can lead to a significant decrease in intracellular water content and an increase in intracellular sodium concentration in muscle tissue. [, ] These changes might be related to the drug's antihypertensive effect, but further research is needed to clarify this relationship. []
Q6: Is there information available on the material compatibility and stability of this compound under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is not available in these papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily recognized for its diuretic action and is not reported to possess significant catalytic properties.
Q8: Has computational chemistry been employed to study this compound?
A8: While the provided research does not delve into computational studies on this compound specifically, it's worth noting that techniques like quantitative structure-activity relationship (QSAR) modeling can be used to understand the relationship between a drug's structure and its activity. Such approaches could be applied to this compound in future research.
Q9: What is known about the stability of this compound formulations and strategies to enhance its solubility or bioavailability?
A9: The research primarily focuses on this compound's clinical effects and does not provide detailed information on the stability of its formulations or specific strategies employed to enhance its solubility or bioavailability.
Q10: Is there information available on SHE (Safety, Health, and Environment) regulations pertaining to this compound?
A10: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. As a result, they do not offer detailed insights into the specific SHE regulations governing the drug.
Q11: What is the duration of action of this compound?
A14: this compound has a relatively long duration of action, with its diuretic effect extending for approximately 20 hours after a single oral dose. []
Q12: What are the long-term effects of this compound treatment?
A16: Long-term treatment with this compound has been associated with a decrease in serum potassium levels and an increase in serum uric acid levels. [, ]
Q13: Has this compound been investigated in animal models of hypertension?
A17: Yes, studies using spontaneously hypertensive rats (SHR) have been conducted to evaluate the effects of this compound on blood pressure and other parameters. []
Q14: Are there specific drug delivery strategies being explored to enhance the targeted delivery of this compound?
A14: The provided research focuses on the clinical application and effects of this compound and does not delve into specific drug delivery strategies for the compound.
Q15: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?
A15: The research articles provided do not delve into the identification of specific biomarkers for predicting this compound efficacy or monitoring treatment response.
Q16: What analytical methods have been used to determine this compound concentrations in biological samples?
A23: Gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify this compound and its metabolites in blood plasma and urine. [, ] This method allows for sensitive and specific analysis of the drug in biological matrices.
Q17: Is there information available regarding the environmental impact and degradation of this compound?
A17: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. Therefore, they do not offer detailed insights into its environmental impact or degradation pathways.
Q18: Are there studies on the dissolution rate and solubility of this compound in various media and their impact on its bioavailability?
A18: The research does not offer detailed insights into the dissolution rate and solubility of this compound in various media and their impact on its bioavailability.
Q19: What measures are taken to ensure the quality and consistency of this compound during manufacturing?
A19: The provided research focuses on the pharmacological and clinical aspects of this compound and does not provide specific information about quality control measures employed during its manufacturing.
Q20: Is there evidence that this compound elicits an immune response?
A20: The research primarily focuses on the pharmacological and clinical aspects of this compound and does not include information about its potential immunogenicity.
Q21: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?
A21: While the provided research doesn't extensively detail specific interactions, it's important to note that this compound, like many drugs, could potentially interact with drug transporters or influence drug-metabolizing enzymes. Further research would be needed to characterize any such interactions.
Q22: What is known about the biocompatibility and biodegradability of this compound?
A22: The research primarily focuses on the pharmacological and clinical aspects of this compound. Consequently, it doesn't offer specific details about its biocompatibility or biodegradability.
Q23: Are there alternative drugs with similar mechanisms of action to this compound?
A30: Yes, there are other diuretic drugs available that share similarities in their mechanisms of action with this compound. These include other thiazide diuretics and loop diuretics. [, , ]
Q24: What are some essential resources for researchers studying this compound and similar compounds?
A24: Key resources for researchers investigating this compound and related compounds include access to scientific databases like PubMed and Semantic Scholar, research laboratories equipped for analytical chemistry techniques (e.g., GC-MS, HPLC), and collaborations with clinicians or institutions conducting clinical trials.
Q25: How has the research on this compound contributed to the broader field of hypertension management?
A32: Research on this compound has added to the understanding of diuretics in hypertension management, particularly their impact on sodium sensitivity and blood pressure regulation. [, ] It highlights the importance of individualized treatment approaches considering factors like patient characteristics and potential long-term metabolic effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


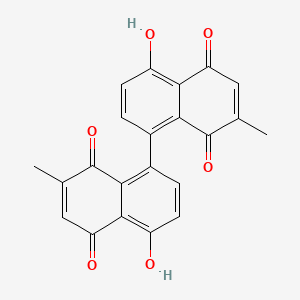
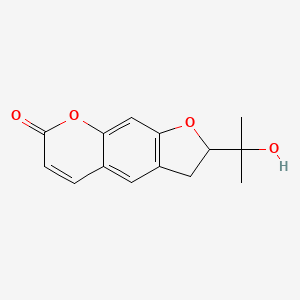
![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
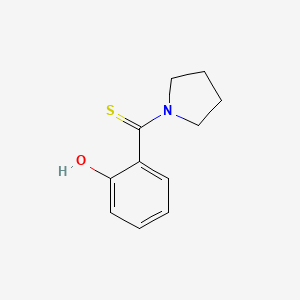
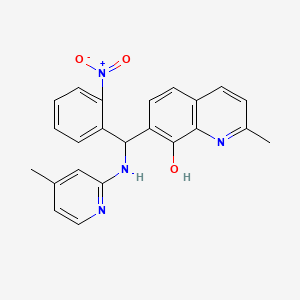
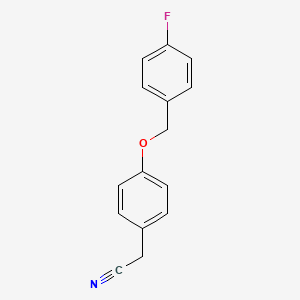
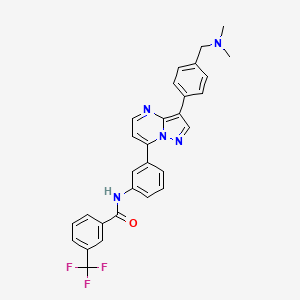
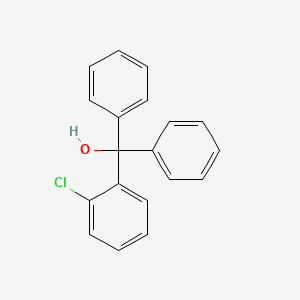

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)
